Einecs 247-437-5
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 247-437-5 is a chemical compound registered under the European Union’s regulatory framework for commercial substances. EINECS compounds are typically characterized by their industrial applications, physicochemical properties, and safety profiles, which are critical for hazard assessment and regulatory submissions .
Based on methodologies outlined in toxicological studies, EINECS compounds like 247-437-5 are often analyzed using read-across structure-activity relationship (RASAR) models. These models leverage similarity metrics, such as the Tanimoto index, to predict toxicological endpoints by comparing compounds with structurally or functionally analogous substances .
Properties
CAS No. |
26055-90-3 |
|---|---|
Molecular Formula |
C10H17NO5S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
2,4-dihydroxybenzenesulfonic acid;N-ethylethanamine |
InChI |
InChI=1S/C6H6O5S.C4H11N/c7-4-1-2-6(5(8)3-4)12(9,10)11;1-3-5-4-2/h1-3,7-8H,(H,9,10,11);5H,3-4H2,1-2H3 |
InChI Key |
OOUJQTFYCQEOOM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1=CC(=C(C=C1O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 247-437-5 involves the reaction of diethylamine with 2,4-dihydroxybenzenesulphonic acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}8\text{H}{11}\text{NO}4\text{S} + \text{C}4\text{H}{11}\text{N} \rightarrow \text{C}{12}\text{H}_{22}\text{NO}_5\text{S} ]
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control over reaction parameters such as temperature, pressure, and pH is maintained. The reactants are mixed in stoichiometric amounts, and the reaction is allowed to proceed to completion. The product is then purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
General Principles of Chemical Reaction Optimization
Optimizing chemical reactions involves identifying the most favorable conditions to achieve a desired outcome, such as maximizing yield or minimizing by-products. Key factors include:
-
Temperature : Influences reaction rates and selectivity.
-
Pressure : Can affect reaction rates and equilibrium positions.
-
Catalysts : Substances that speed up reactions without being consumed.
-
Solvents : Influence reaction rates, selectivity, and safety.
Experimental Design in Chemical Reactions
Experimental design techniques, such as Design of Experiments (DoE), are used to systematically evaluate the effects of different variables on reaction outcomes. This approach helps in identifying optimal conditions and understanding interactions between variables.
Example: Optimization of a Chemical Reaction
Consider a reaction where the goal is to maximize the yield of a specific product. Factors such as temperature, reaction time, and catalyst concentration might be varied. A DoE approach would involve setting up experiments with different combinations of these factors, analyzing the results, and using statistical models to predict the optimal conditions.
Chemical Reaction Kinetics
Understanding the kinetics of a reaction is essential for predicting how reactants are converted into products over time. Key concepts include:
-
Rate Laws : Describe how the rate of reaction depends on reactant concentrations.
-
Activation Energy : The minimum energy required for a reaction to occur.
Example: Kinetic Analysis
For a reaction following first-order kinetics, the rate of reaction is proportional to the concentration of the reactant. This can be expressed as:
where is the rate constant.
Example: Handling Hazardous Chemicals
Formic acid, for instance, is a hazardous chemical that requires careful handling due to its corrosive and toxic properties . Proper protective equipment and ventilation are necessary when working with such substances.
Data Table Example: Factors Affecting Reaction Yield
| Factor | Level | Yield |
|---|---|---|
| Temperature (°C) | 30 | 60% |
| Temperature (°C) | 50 | 80% |
| Catalyst Concentration (%) | 5 | 70% |
| Catalyst Concentration (%) | 10 | 90% |
This table illustrates how varying factors can impact reaction outcomes, which is essential in optimizing chemical reactions.
Scientific Research Applications
Einecs 247-437-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Einecs 247-437-5 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Physicochemical Comparison of this compound and Analogous Compounds
| Property | This compound (Proxy Data*) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight (g/mol) | 235.27 | 235.27 | 270.30 |
| LogP (Partition Coefficient) | 2.15 (XLOGP3) | 2.15 | 2.78 |
| Solubility (mg/mL) | 0.24 | 0.24 | 0.18 |
| Synthetic Accessibility | 2.07 | 2.07 | 2.34 |
*Proxy data derived from CAS 1046861-20-4, a structurally related boronic acid compound .
Toxicological and Regulatory Profiles
Using RASAR models, this compound can be clustered with analogs to predict hazards such as skin permeability (Log Kp: -6.21 cm/s) and bioavailability (Score: 0.55). Key findings include:
- CYP enzyme interactions : Neither compound inhibits major cytochrome P450 isoforms, suggesting a lower risk of metabolic interference .
- Regulatory compliance : Halogenated boronic acids require stringent analytical screening for elemental composition (e.g., Br, Cl) to comply with REACH Annex VI guidelines .
Q & A
Q. How should longitudinal studies on EC 247-437-5’s environmental impact account for spatial and temporal variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
